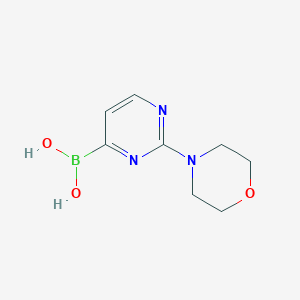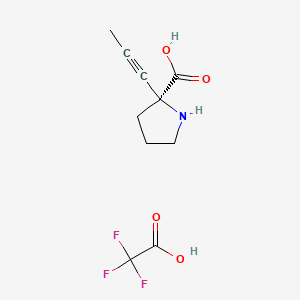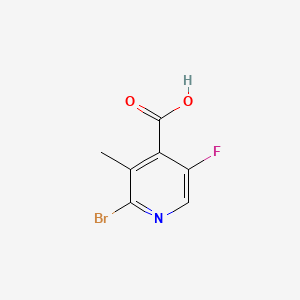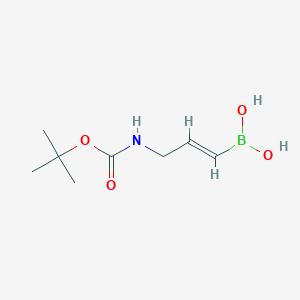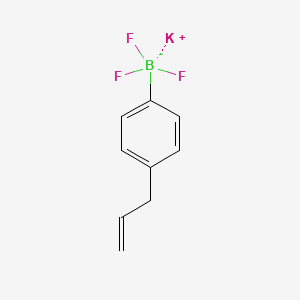
Potassium (4-allylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-allylphenyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group enhances its reactivity and stability, allowing it to be used in a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (4-allylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-allylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired trifluoroborate salt .
Another method involves the palladium-catalyzed borylation of 4-allylphenyl halides using tetrahydroxydiboron. This method is highly efficient and provides high yields of the trifluoroborate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-allylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, tetrahydroxydiboron, and potassium bifluoride. Reaction conditions often involve mild temperatures and the use of inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving this compound include boronic acids, boronate esters, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be used in further chemical transformations.
Aplicaciones Científicas De Investigación
Potassium (4-allylphenyl)trifluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of boron-containing compounds with potential medicinal properties.
Mecanismo De Acción
The mechanism of action of potassium (4-allylphenyl)trifluoroborate involves its ability to act as a nucleophilic reagent in various chemical reactions. The trifluoroborate group enhances the nucleophilicity of the compound, allowing it to participate in cross-coupling reactions and other transformations. The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds and the substitution of functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium (4-allylphenyl)trifluoroborate include:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
Uniqueness
This compound is unique due to the presence of the allyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Propiedades
Fórmula molecular |
C9H9BF3K |
|---|---|
Peso molecular |
224.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-prop-2-enylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-2-3-8-4-6-9(7-5-8)10(11,12)13;/h2,4-7H,1,3H2;/q-1;+1 |
Clave InChI |
WSWMJDMZUINYHG-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)CC=C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


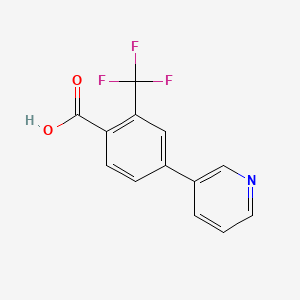

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
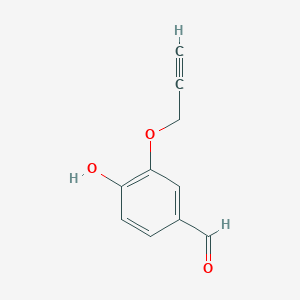
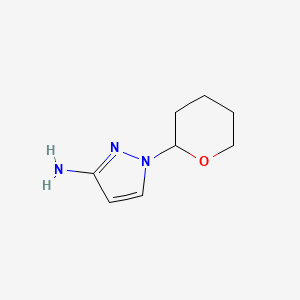
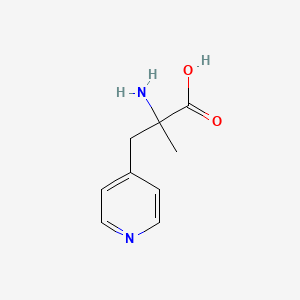
![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
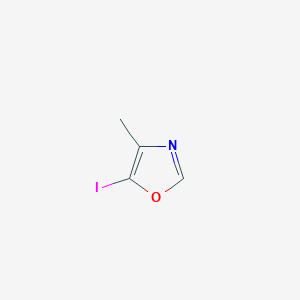
![(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B13466726.png)
